2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide is an organic compound that belongs to the class of amides. It features a cyano group, an amino group, and a methoxy-substituted phenyl ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide typically involves the reaction of 4-methoxybenzylamine with cyanoacetic acid derivatives under controlled conditions. The reaction may proceed through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are typical.
Major Products Formed
Oxidation: Products may include nitro or hydroxyl derivatives.
Reduction: Amino derivatives are common products.
Substitution: Various substituted aromatic compounds can be formed depending on the reagents used.
Scientific Research Applications
2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for compounds like 2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide often involves interaction with specific molecular targets, such as enzymes or receptors. The cyano and amino groups may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-cyanoacetamide: Lacks the methoxy-phenyl group but shares the cyano and amino functionalities.
4-Methoxybenzamide: Contains the methoxy-phenyl group but lacks the cyano and amino groups.
N-(4-Methoxyphenyl)acetamide: Similar structure but without the cyano group.
Uniqueness
2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
287474-38-8 |
---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-amino-2-cyano-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H11N3O2/c1-15-8-4-2-7(3-5-8)13-10(14)9(12)6-11/h2-5,9H,12H2,1H3,(H,13,14) |
InChI Key |
MCGZCCGAWKYHSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.